molecular formula C7H15NO B1344039 Methyl-(tetrahydropyran-4-ylmethyl)amine CAS No. 439081-52-4

Methyl-(tetrahydropyran-4-ylmethyl)amine

Cat. No.: B1344039
CAS No.: 439081-52-4
M. Wt: 129.2 g/mol
InChI Key: WMBCUXKYKVTJRF-UHFFFAOYSA-N
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Description

Methyl-(tetrahydropyran-4-ylmethyl)amine is an organic compound with the molecular formula C7H15NO. It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom. This compound is known for its unique structure, which includes a methyl group attached to the nitrogen atom and a tetrahydropyran ring. It is used in various chemical reactions and has applications in different fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl-(tetrahydropyran-4-ylmethyl)amine can be synthesized through several methods. One common method involves the reaction of tetrahydropyran-4-carboxaldehyde with methylamine under reductive amination conditions. The reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: Methyl-(tetrahydropyran-4-ylmethyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

Methyl-(tetrahydropyran-4-ylmethyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It is explored for its potential therapeutic applications, including as a building block for drug development.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl-(tetrahydropyran-4-ylmethyl)amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact mechanism depends on the specific application and context in which the compound is used. For example, in drug development, it may interact with target proteins to exert therapeutic effects .

Comparison with Similar Compounds

Methyl-(tetrahydropyran-4-ylmethyl)amine can be compared with other similar compounds, such as:

    Tetrahydropyran-4-ylmethylamine: This compound lacks the methyl group attached to the nitrogen atom, which may result in different chemical properties and reactivity.

    Methyl-(tetrahydrofuran-4-ylmethyl)amine: This compound has a similar structure but contains a tetrahydrofuran ring instead of a tetrahydropyran ring, which can affect its chemical behavior and applications.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to its analogs .

Biological Activity

Methyl-(tetrahydropyran-4-ylmethyl)amine, with the molecular formula C7_7H15_{15}NO, is an organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological interactions, and therapeutic applications based on recent research findings.

Overview and Synthesis

This compound is a derivative of tetrahydropyran, characterized by a methyl group attached to the nitrogen atom. It can be synthesized through various methods, notably:

  • Reductive Amination : The reaction of tetrahydropyran-4-carboxaldehyde with methylamine using reducing agents like sodium cyanoborohydride or hydrogen in the presence of catalysts such as palladium on carbon.

Biological Activity

The biological activity of this compound is primarily studied in the context of its interactions with biomolecules, particularly in medicinal chemistry. Key findings include:

Antileishmanial Activity

Recent studies have explored the antileishmanial properties of tetrahydropyran derivatives. Research indicates that compounds similar to this compound can inhibit the growth of Leishmania donovani, a causative agent of leishmaniasis. The mechanism appears to involve the generation of reactive oxygen species (ROS), which are implicated in the cytotoxic effects against promastigotes (the motile stage of the parasite) .

The compound acts as a ligand, potentially binding to specific receptors or enzymes and modulating their activity. This interaction may affect various signaling pathways, leading to therapeutic effects. For instance, compounds containing tetrahydropyran structures have been shown to exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells .

Case Studies and Research Findings

Several studies have investigated the biological implications and therapeutic potential of this compound:

  • In Vitro Studies :
    • Compounds derived from tetrahydropyran structures were tested for their ability to inhibit L. donovani growth, revealing significant activity at specific concentrations (IC50 values) that indicate effective dosage levels for further development .
  • Cytotoxicity Tests :
    • Cytotoxicity assays performed on various cell lines demonstrated that this compound exhibits selective toxicity, which is critical for drug development aimed at minimizing side effects .
  • Pharmacological Potential :
    • The compound's unique structure allows it to serve as a versatile building block for synthesizing novel therapeutic agents, particularly in addressing neglected tropical diseases like leishmaniasis .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameStructure TypeNotable Biological Activity
This compoundTetrahydropyran derivativeAntileishmanial activity
Tetrahydropyran-4-ylmethylamineTetrahydropyran derivativePotentially different reactivity and properties
Methyl-(tetrahydrofuran-4-ylmethyl)amineTetrahydrofuran derivativeVarying chemical behavior due to ring structure

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl-(tetrahydropyran-4-ylmethyl)amine, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via reductive amination of tetrahydropyran-4-carbaldehyde with methylamine, using reducing agents like sodium cyanoborohydride (NaBH3CN) under mild acidic conditions (pH 4–6). Alternatively, hydride reduction of the corresponding nitrile intermediate (e.g., using LiAlH4 in methyl tert-butyl ether (MTBE)) can yield the amine, as demonstrated in a 2021 patent synthesis (46% yield after 2 hours at 40°C) . Reaction temperature, solvent choice (e.g., MTBE vs. THF), and stoichiometry of LiAlH4 significantly affect purity and yield. For example, excess LiAlH4 may lead to over-reduction or side-product formation, necessitating careful quenching protocols .

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Due to its potential reactivity and amine functionality, researchers must:

  • Use nitrile gloves , goggles , and lab coats to prevent skin/eye contact.
  • Work in a fume hood to avoid inhalation of vapors.
  • Segregate waste in designated containers for amines and coordinate disposal with certified hazardous waste services, as improper release risks environmental contamination .

Q. How can basic physicochemical properties of this compound be characterized?

Methodological Answer: Key properties include:

  • Boiling point : 75–76°C (empirical data from distillation under reduced pressure) .
  • Molecular weight : 115.2 g/mol (confirmed via high-resolution mass spectrometry) .
  • Polarity : Assessed by HPLC retention times using C18 columns and acetonitrile/water gradients.

Advanced Research Questions

Q. How can synthetic by-products be identified and mitigated during scale-up?

Methodological Answer: By-products often arise from incomplete reduction (e.g., residual nitriles) or N-alkylation side reactions. To address this:

  • Employ LC-MS or GC-MS to detect impurities at ppm levels. For example, trace aldehydes can be identified via derivatization with 2,4-dinitrophenylhydrazine (DNPH) .
  • Optimize reaction time and temperature : Prolonged heating (>4 hours) with LiAlH4 may degrade the product, while shorter durations (2 hours) minimize decomposition .
  • Use scavenging agents like silica gel or activated carbon during workup to adsorb polar impurities.

Q. What advanced analytical techniques resolve contradictions in reported spectral data for this compound?

Methodological Answer: Discrepancies in NMR or IR spectra may stem from solvent effects or hydration states. To standardize

  • Acquire <sup>13</sup>C NMR in deuterated DMSO to confirm the absence of solvent peaks overlapping with the tetrahydropyran ring signals (δ 20–70 ppm).
  • Compare FT-IR spectra under anhydrous conditions: The primary amine stretch (νN-H) at ~3350 cm<sup>−1</sup> should be absent, confirming secondary amine formation .
  • Cross-validate with X-ray crystallography if single crystals are obtainable, as done for structurally similar piperidine derivatives .

Q. How does this compound interact with biological targets in proteomics studies?

Methodological Answer: While its specific mechanisms are under investigation, the compound’s tertiary amine and lipophilic tetrahydropyran moiety suggest:

  • Membrane permeability : Predicted logP ~1.2 (via computational tools like MarvinSketch) enables crossing blood-brain barrier models.
  • Protein binding : Screen against kinase or GPCR targets using surface plasmon resonance (SPR) or fluorescence polarization assays. For example, analogs have shown affinity for dopamine receptors in competitive binding studies (Ki values in µM range) .
  • Metabolic stability : Assess hepatic clearance using human liver microsomes (HLM) with LC-MS/MS quantification of parent compound depletion .

Q. What strategies improve enantiomeric purity when synthesizing chiral derivatives of this amine?

Methodological Answer: Chiral resolution can be achieved via:

  • Chiral auxiliaries : Use (R)- or (S)-phenethylamine in reductive amination to induce asymmetry, followed by HPLC separation with chiral columns (e.g., Chiralpak AD-H).
  • Enzymatic resolution : Lipase-catalyzed acetylation of the amine selectively modifies one enantiomer, enabling separation .
  • Dynamic kinetic resolution : Employ palladium catalysts in hydrogenation to bias stereochemistry during nitrile reduction .

Q. Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

Methodological Answer: Discrepancies may arise from varying experimental setups. To reconcile:

  • Conduct accelerated stability studies at pH 1–3 (simulating gastric fluid) and pH 7.4 (physiological buffer) at 40°C for 14 days. Monitor degradation via UPLC-UV at 254 nm.
  • Identify degradation products (e.g., tetrahydropyran ring-opening products) using HR-MS/MS. For instance, acidic hydrolysis of the amine may yield 4-(aminomethyl)tetrahydropyran-4-ol, detectable as a m/z 132.1 [M+H]<sup>+</sup> ion .

Properties

IUPAC Name

N-methyl-1-(oxan-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-8-6-7-2-4-9-5-3-7/h7-8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBCUXKYKVTJRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401266051
Record name Tetrahydro-N-methyl-2H-pyran-4-methanamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439081-52-4
Record name Tetrahydro-N-methyl-2H-pyran-4-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439081-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrahydro-N-methyl-2H-pyran-4-methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl[(oxan-4-yl)methyl]amine
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Synthesis routes and methods I

Procedure details

Methyl tetrahydro-2H-pyran-4-carboxylate (5 ml, 40.0 mmol) was added to a solution of methylamine (generated by heating a mixture of methylamine hydrochloride and sodium hydroxide pellets) in THF (30 ml) and the mixture heated at 110° C. in a bomb reactor overnight. The solvents were evaporated, the residue dissolved in THF (100 ml), and LiAH4 (4.6 g, 121 mmol) added, and the mixture heated at 70° C. for 1 h. The mixture was cooled to 0° C., concentrated NaOH solution added and the THF evaporated. Chloroform (100 ml) was added to the residue and the resulting solid was filtered off and the filtrate concentrated under vacuum to give N-methyl-N-tetrahydro-2H-pyran-4-ylmethylamine as a pale brown oil. The preceding amine (Ig, 7.8 mmol) was dissolved in dichloromethane (50 ml), and triethylamine (4 ml) and [2,1,3]-benzoxadiazole-5-carbonylchloride (1.7 g, 9.3 mmol), as a solution in dichloromethane (20 ml), were added, slowly. The mixture was stirred at room temperature for 1 h, the mixture washed with 1N HCl (20 ml), and saturated sodium bicarbonate solution (20 ml), dried (MgSO4) and evaporated. The residue was purified by silica gel chromatography eluting with ethyl acetate/chloroform (3:1) to give the title compound as a pale brown oil. 1H NMR (300 MHz, CDCl3, 2-rotamers) δ 7.93 (d, J=9.3 Hz, 1H), 7.83 (br s, 1H), 7.38-7.45 (m, 1H), 4.10-3.90 (m, 2H), 3.52-3.20 (m, 4H), 3.13 and 3.05 (both s, total 3H), 2.18-1.80 (m, 1H), 1.73-1.40 ppm (m, 4H).
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Synthesis routes and methods II

Procedure details

Methyl tetrahydro-2H-pyran-4-carboxylate (5 ml, 40.0 mmol) was added to a solution of methylamine (generated by heating a mixture of methylamine hydrochloride and sodium hydroxide pellets) in THF (30 ml) and the mixture heated at 110° C. in a bomb reactor overnight. The solvents were evaporated, the residue dissolved in THF (100 ml), and LiAlH4 (4.6 g, 121 mmol) added, and the mixture heated at 70° C. for 1 h. The mixture was cooled to 0° C., concentrated NaOH solution added and the THF evaporated. Chloroform (100 ml) was added to the residue and the resulting solid was filtered off and the filtrate concentrated under vacuum to give N-methyl-N-tetrahydro-2H-pyran-4-ylmethylamine as a pale brown oil. The preceding amine (1 g, 7.8 mmol) was dissolved in dichloromethane (50 ml), and triethylamine (4 ml) and [2,1,3]-benzoxadiazole-5-carbonylchloride (1.7 g, 9.3 mmol), as a solution in dichloromethane (20 ml), were added, slowly. The mixture was stirred at room temperature for 1 h, the mixture washed with 1N HCl (20 ml), and saturated sodium bicarbonate solution (20 ml), dried (MgSO4) and evaporated. The residue was purified by silica gel chromatography eluting with ethyl acetate/chloroform (3:1) to give the title compound as a pale brown oil. 1H NMR (300 MHz, CDCl3, 2-rotamers) δ 7.93 (d, J=9.3 Hz, 1H), 7.83 (br s, 1H), 7.38-7.45 (m, 1H), 4.10-3.90 (m, 2H), 3.52-3.20 (m, 4H), 3.13 and 3.05 (both s, total 3H), 2.18-1.80 (m, 1H), 1.73-1.40 ppm (m, 4H).
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